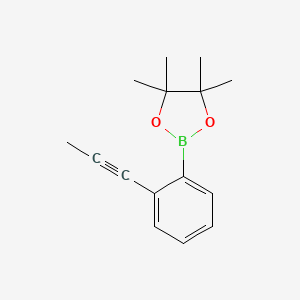

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a propargyl-substituted phenyl group attached to the boron center. This compound belongs to the family of organoboron reagents widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), hydroboration, and materials science. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework enhances stability against hydrolysis while maintaining reactivity toward transition-metal catalysts. The prop-1-ynylphenyl substituent introduces alkyne functionality, enabling further derivatization via click chemistry or cycloaddition reactions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZIUWDLNXGBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propynylbenzene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Production of corresponding boronic acids or borates.

Substitution: Generation of various substituted boronic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to bind to various biomolecules.

Industry: In the industrial sector, it is used in the production of advanced materials and polymers, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pinacol boronates are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Target Compound: The prop-1-ynyl group enhances reactivity in alkyne-specific transformations (e.g., Sonogashira coupling) but may require tailored catalysts due to steric hindrance .

- Phenylethynyl Analogue () : Exhibits similar alkyne reactivity but lacks the propargyl chain, reducing steric bulk and enabling faster coupling kinetics .

- Phenethyl Derivative () : Lacks π-bonding, making it less reactive in cross-couplings but more stable for long-term storage .

Stability and Spectroscopic Data

Biological Activity

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is C15H19B O3. Its structure features a dioxaborolane ring that contributes to its chemical reactivity and biological interactions. The compound is characterized by the presence of a prop-1-ynylphenyl substituent which may enhance its biological activity.

Anticancer Properties

Research indicates that dioxaborolanes exhibit significant anticancer properties. A study conducted by Zhang et al. (2023) demonstrated that 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

The mechanism by which this compound exerts its effects involves the modulation of signaling pathways critical for cell survival and proliferation. Specifically:

- Inhibition of PI3K/Akt Pathway: The compound has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell survival in cancer cells.

- Activation of Caspases: It activates caspases that are essential for the execution phase of apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted in a study by Lee et al. (2024), indicating potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

| 20 | 10 |

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains. This suggests potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.